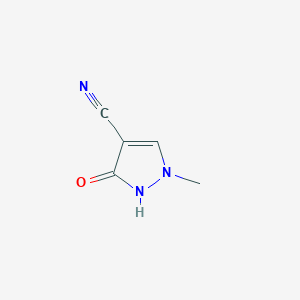
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring with a hydroxyl group at the 3-position, a methyl group at the 1-position, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with malononitrile derivatives under acidic or basic conditions. For example, the reaction of methyl malonyl chloride with hydrazines followed by cyclization with tert-butoxy-bis(dimethylamino)methane can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-1-methyl-1H-pyrazole-4-carbonitrile, while reduction of the nitrile group can produce 3-hydroxy-1-methyl-1H-pyrazole-4-amine.
Scientific Research Applications
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitrile group.
1-Methyl-3-pyrazolone: Similar structure but lacks the nitrile group.
5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but has a carboxylate group instead of a nitrile group.
Uniqueness
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3O/c1-8-3-4(2-6)5(9)7-8/h3H,1H3,(H,7,9) |
InChI Key |
SPGDZTGAWYTIFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


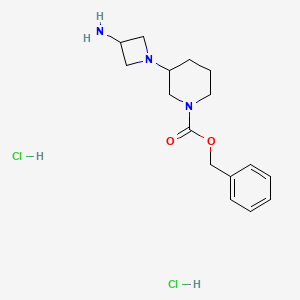
![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
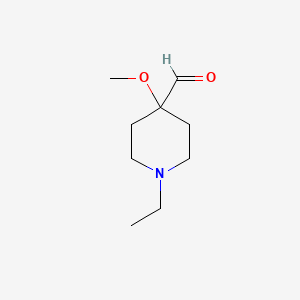
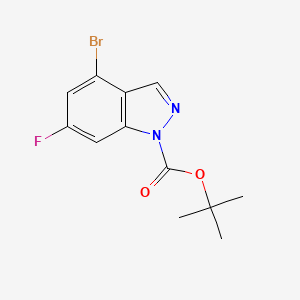
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)

![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
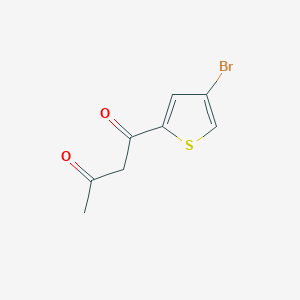
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
